molecular formula C7H14N2O B3236047 Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine CAS No. 1360534-99-1

Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine

Cat. No.: B3236047
CAS No.: 1360534-99-1
M. Wt: 142.20
InChI Key: PZUZDNGNEFEKNJ-RQJHMYQMSA-N
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Description

Rel-(4aR,7aS)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS: 1630815-42-7) is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to an oxazine moiety. The "Rel" designation specifies the relative stereochemistry at the 4a and 7a positions, which critically influences its three-dimensional conformation and interactions. With a molecular weight of 200.28 g/mol and a purity of 95%, it is typically isolated as a solid .

Properties

IUPAC Name

(4aR,7aS)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUZDNGNEFEKNJ-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@@H]2[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245359-79-7
Record name rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolo compound with an oxazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine N-oxides, while substitution reactions can produce a wide range of substituted oxazine derivatives .

Mechanism of Action

The mechanism by which Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Benzyl Derivatives

The most direct structural analog is (4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS: 151213-50-2), which replaces the 4-methyl group with a benzyl substituent. Key differences include:

Property 4-Methyl Derivative (Target) 4-Benzyl Derivative
Molecular Weight 200.28 g/mol ~276.28 g/mol (estimated)
Substituent Size Small (methyl: 15 g/mol) Bulky (benzyl: 91 g/mol)
Lipophilicity Likely lower (logP ~1.5–2.0) Higher (logP ~3.0–3.5)
Solubility Improved aqueous solubility Reduced due to aromatic group

The benzyl group introduces steric hindrance and aromaticity, which may enhance membrane permeability but reduce metabolic stability compared to the methyl variant .

Core Heterocycle Comparison: Oxazine vs. Pyridazine

The patent compound Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (EP 4 374 877 A2) shares a pyrrolo-fused core but substitutes oxazine with pyridazine.

Property Target (Oxazine Core) Patent Compound (Pyridazine Core)
Core Structure Pyrrolo[3,4-b][1,4]oxazine Pyrrolo[1,2-b]pyridazine
Electron Density Oxygen atom enhances polarity Nitrogen-rich, more basic
Molecular Weight 200.28 g/mol 657 g/mol (LCMS: [M+H]+ = 657)
Functional Groups Methyl, oxazine Ester, hydroxy, dimethoxyphenyl

Research Implications

  • Drug Design : The methyl derivative’s compact structure and polarity make it a candidate for central nervous system (CNS) drugs, where lower molecular weight and balanced lipophilicity are advantageous.
  • For instance, moxifloxacin’s MIC90 against Streptococcus (0.12–0.5 mg/L) far exceeds ciprofloxacin’s, underscoring the role of substituent optimization .

Biological Activity

Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₇H₁₄N₂O
  • Molecular Weight : 142.20 g/mol
  • CAS Number : 138027-06-2

The compound features a complex ring structure that includes nitrogen and oxygen atoms, characteristic of oxazines, which are known for their diverse applications in medicinal chemistry and materials science .

Synthesis

The synthesis of this compound typically involves cyclization reactions between pyrrole derivatives and oxazine precursors. Common methods include:

  • Cyclization under Catalytic Conditions : Utilizing catalysts to promote the cyclization of suitable precursors at elevated temperatures.
  • Continuous Flow Synthesis : A scalable method allowing for better control over reaction conditions and resulting in higher yields and purities .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, influencing several cellular processes including:

  • Signal Transduction Pathways : Modulating pathways that regulate cellular responses.
  • Metabolic Pathways : Affecting the metabolism of cells through enzyme inhibition or activation.

Biological Activity

Research into the biological activity of this compound has indicated potential applications in various therapeutic areas:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Case Study 1 : A derivative was tested against a panel of bacteria and demonstrated effectiveness comparable to standard antibiotics.
  • Case Study 2 : In vitro studies indicated that the compound inhibits the growth of specific fungal strains.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating specific apoptotic pathways.
  • Case Study 3 : In cell line studies, the compound showed a dose-dependent reduction in cell viability in several cancer types.

Research Findings Summary

Biological ActivityFindingsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Enzyme ModulationAlters enzyme activity involved in metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine
Reactant of Route 2
Reactant of Route 2
Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine

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